A Comprehensive Technical Guide to 2,5-dichloro-N-methylaniline: Synthesis, Properties, and Applications in Modern Chemistry
A Comprehensive Technical Guide to 2,5-dichloro-N-methylaniline: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,5-dichloro-N-methylaniline, a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. The document focuses on the hydrochloride salt of the compound, which is the more common commercial form. It covers essential physicochemical properties, detailed synthesis methodologies, and a thorough examination of its role as a versatile building block in organic synthesis. Furthermore, this guide includes a discussion of the compound's analytical characterization, comprehensive safety and handling protocols, and its toxicological profile based on available data for related compounds. The content is structured to provide researchers and drug development professionals with a practical and scientifically rigorous resource for utilizing 2,5-dichloro-N-methylaniline in their work.
Introduction: The Role of Substituted Anilines in Chemical Synthesis
Substituted anilines are a cornerstone of modern organic chemistry, serving as pivotal precursors in the synthesis of a vast array of complex molecules. Their utility stems from the reactive amino group and the tunable electronic and steric properties of the aromatic ring, which can be modified through the introduction of various substituents. The strategic placement of halogen atoms, such as chlorine, on the aniline ring can significantly influence the reactivity and physicochemical properties of the molecule. This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity, all of which are critical parameters in drug design.[1]
This guide focuses on a specific member of this class: 2,5-dichloro-N-methylaniline. The presence of two chlorine atoms at the 2 and 5 positions, combined with an N-methyl group, imparts a unique set of properties that make it a valuable intermediate in several industrial applications, most notably in the development of novel pharmaceuticals and agrochemicals.[2] This document aims to be a comprehensive resource for scientists, providing the necessary technical information to handle, utilize, and innovate with this versatile chemical compound.
Physicochemical and Crystalline Properties
The most commonly available form of 2,5-dichloro-N-methylaniline is its hydrochloride salt, which offers enhanced stability and solubility in polar solvents compared to the free base.[3] The properties of both the hydrochloride salt and the related parent compound, 2,5-dichloroaniline, are summarized below for a comprehensive understanding.
| Property | 2,5-dichloro-N-methylaniline Hydrochloride[2] | 2,5-dichloroaniline (for comparison)[4][5] |
| CAS Number | 1193389-58-0 | 95-82-9 |
| Molecular Formula | C₇H₈Cl₃N | C₆H₅Cl₂N |
| Molecular Weight | 212.50 g/mol | 162.02 g/mol |
| Appearance | White to off-white crystalline solid[3] | Colorless to brown needle-like crystals or flakes[2][5] |
| Melting Point | Not available | 47-50 °C[5] |
| Boiling Point | Not available | 251 °C at 760 mmHg[5] |
| Solubility | Enhanced solubility in polar solvents[3] | Slightly soluble in water; soluble in ethanol, ether, and carbon disulfide[5] |
The crystalline structure of 2,5-dichloro-N-methylaniline hydrochloride is stabilized by intermolecular interactions between the protonated amine and the chloride counterion.[2] This salt formation contributes to its thermal stability and predictable handling characteristics.[3]
Synthesis and Mechanistic Considerations
The synthesis of 2,5-dichloro-N-methylaniline can be approached through several routes, with the most common being the N-methylation of 2,5-dichloroaniline or the chlorination of N-methylaniline.
Synthesis via N-methylation of 2,5-dichloroaniline
This is a direct and widely used method for preparing N-methylated anilines.
Caption: General workflow for the N-methylation of 2,5-dichloroaniline.
Experimental Protocol: N-methylation of 2,5-dichloroaniline
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Materials: 2,5-dichloroaniline, methyl iodide, potassium carbonate, dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
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Procedure:
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To a solution of 2,5-dichloroaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add methyl iodide (1.2 eq) dropwise to the suspension.
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Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-N-methylaniline.
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Causality: The use of a base like potassium carbonate is crucial to deprotonate the aniline nitrogen, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.
Synthesis via Chlorination of N-methylaniline
This method involves the direct chlorination of N-methylaniline. Controlling the regioselectivity to obtain the desired 2,5-dichloro isomer can be challenging.
Caption: General workflow for the chlorination of N-methylaniline.
The formation of multiple isomers often necessitates careful purification, making this route less ideal for obtaining the pure 2,5-dichloro-N-methylaniline.
Applications in Drug Discovery and Other Industries
2,5-dichloro-N-methylaniline is a valuable building block due to its reactive amine and the influence of the chloro-substituents on the aromatic ring.
Pharmaceutical Synthesis
Aniline derivatives are integral to the synthesis of a wide range of pharmaceuticals.[1] The N-methyl group in 2,5-dichloro-N-methylaniline can be a key structural motif in active pharmaceutical ingredients (APIs), often contributing to improved potency and pharmacokinetic properties. The dichloro-substitution pattern can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
While specific drugs derived directly from 2,5-dichloro-N-methylaniline are not extensively documented in publicly available literature, its structural features are present in various classes of therapeutic agents. It can serve as a precursor for the synthesis of kinase inhibitors, anti-cancer agents, and central nervous system-active compounds.
Sources
- 1. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
